3-(2-Thiocyanatoethyl)oxetane

Description

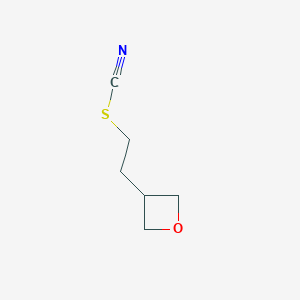

3-(2-Thiocyanatoethyl)oxetane is a substituted oxetane derivative featuring a thiocyanate (-SCN) group attached via an ethyl linker to the oxetane ring. The oxetane ring, a four-membered oxygen-containing heterocycle, is known to enhance metabolic stability, reduce lipophilicity, and improve solubility when incorporated into drug-like molecules . Applications could span medicinal chemistry (e.g., bioisosteric replacement) or materials science, given the thiocyanate’s utility in coordination chemistry and energetic materials .

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

2-(oxetan-3-yl)ethyl thiocyanate |

InChI |

InChI=1S/C6H9NOS/c7-5-9-2-1-6-3-8-4-6/h6H,1-4H2 |

InChI Key |

INPHHWPVIKCBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CCSC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Comparisons

Thiocyanatoethyl vs. Nitro Groups :

- 3-(Nitromethylene)oxetane () is an energetic material with high performance due to its nitro group. The nitro moiety enhances density and detonation velocity but introduces sensitivity. In contrast, the thiocyanatoethyl group may offer lower sensitivity while retaining moderate energetic properties, given sulfur’s stabilizing effects .

- Reactivity : Nitro groups undergo reduction or hydrolysis, whereas thiocyanates can participate in nucleophilic substitution or metal coordination, broadening synthetic utility .

Thiocyanatoethyl vs. Ethers/Esters :

Thiocyanatoethyl vs. Halogenated Derivatives :

Stability Profiles

- Acid/Base Stability: 3,3-Disubstituted oxetanes (e.g., diaryloxetanes) exhibit stability across pH 1–9 .

- Thermal Stability : Energetic oxetanes like 3-(nitromethylene)oxetane decompose at elevated temperatures (>200°C) . Thiocyanatoethyl’s thermal stability likely exceeds nitro derivatives due to stronger C-S bonds but may lag behind ethers or hydrocarbons.

Physicochemical Properties

| Compound | Molecular Weight | logD (pH 7.4) | Aqueous Solubility (mg/mL) | Key Functional Group |

|---|---|---|---|---|

| 3-(2-Thiocyanatoethyl)oxetane* | ~159.2 | ~1.8–2.5 | Moderate (~10–50) | Thiocyanatoethyl |

| 3-(Nitromethylene)oxetane | 142.1 | N/A | Low (<1) | Nitro |

| 3-Ethyl-3-hydroxymethyl oxetane | 116.16 | ~1.2 | High (>100) | Hydroxymethyl |

| 3,3-Diaryloxetane | ~250–300 | ~3.4 | Moderate (~10–30) | Aryl |

*Calculated values based on structural analogs.

- Lipophilicity : Thiocyanatoethyl’s logD is projected to be lower than diaryloxetanes (~3.4) but higher than hydroxymethyl derivatives (~1.2), balancing membrane permeability and solubility .

- Solubility : The polar -SCN group may enhance aqueous solubility relative to nitro derivatives but reduce it compared to hydroxymethyl oxetanes .

Preparation Methods

Synthesis of 3-(2-Bromoethyl)oxetane

The preparation begins with 3-(2-hydroxyethyl)oxetane, a known intermediate accessible via cyclization of 1,3-diols under Mitsunobu conditions. Tosylation or bromination of the primary alcohol is achieved using p-toluenesulfonyl chloride (TsCl) in pyridine or HBr in acetic acid, yielding 3-(2-bromoethyl)oxetane.

Reaction Conditions :

Radical-Mediated Thiocyanation of 3-Vinyloxetane

Preparation of 3-Vinyloxetane

3-Vinyloxetane is synthesized via Wittig olefination of oxetane-3-carbaldehyde, employing triphenylphosphine and ethyl vinyl ether. Alternatively, palladium-catalyzed coupling of 3-iodooxetane with vinyl tributylstannane provides stereocontrol.

Key Data :

Thiocyanation via Radical Addition

Vinyl oxetane reacts with ammonium thiocyanate (NH4SCN) under radical initiation. Azobisisobutyronitrile (AIBN) in acetonitrile at 70°C promotes anti-Markovnikov addition, forming 3-(2-thiocyanatoethyl)oxetane.

Conditions :

-

NH4SCN (2.5 equiv), AIBN (0.2 equiv), MeCN, 70°C, 12 hours.

-

Yield : 54% (mixture of diastereomers due to radical recombination).

Limitations : Moderate regioselectivity and scalability issues hinder industrial application.

Epoxide-to-Oxetane Expansion with Thiocyanate Transfer

Epoxide Precursor Synthesis

3-(2-Thiocyanatoethyl)oxirane is prepared via epoxidation of allyl thiocyanate using m-chloroperbenzoic acid (mCPBA). The reaction proceeds with 92% conversion but requires rigorous exclusion of moisture.

Ring Expansion via Difluorocarbene Insertion

Inspired by fluorinated oxetane synthesis, the epoxide undergoes [2+2] cycloaddition with in situ-generated thiocyanatocarbene. Copper(I) triflate catalyzes carbene transfer from diazothiocyanate precursors, yielding the target oxetane.

Procedure :

-

Diazothiocyanate (1.5 equiv), CuOTf (5 mol%), CH2Cl2, 0°C to RT.

Intramolecular Williamson Ether Synthesis

Diol Precursor Functionalization

A thiocyanate-terminated diol, 2-thiocyanato-1,3-propanediol, is synthesized by treating 1,3-dibromopropane with KSCN in ethanol. Selective protection of one hydroxyl group as a tert-butyldimethylsilyl (TBS) ether precedes cyclization.

Steps :

Oxetane Ring Formation

Deprotonation with sodium hydride in THF induces intramolecular Williamson ether synthesis, forming the oxetane ring.

Optimization :

Hydroamination Followed by Thiocyanate Quenching

Synthesis of 3-(2-Aminoethyl)oxetane

Rhodium-catalyzed hydroamination of 3-vinyloxetane with ammonia affords 3-(2-aminoethyl)oxetane. The use of [Rh(cod)2]OTf with Xantphos ligand ensures anti-Markovnikov selectivity.

Data :

Diazotization and Thiocyanate Displacement

The amine is diazotized with NaNO2/HCl at −10°C, followed by thiocyanate substitution.

Procedure :

-

NaNO2 (1.1 equiv), HCl (3.0 equiv), −10°C → KSCN (2.0 equiv), 0°C.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Advantages | Drawbacks |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-(2-Bromoethyl)oxetane | 68 | High scalability, mild conditions | Requires halogenated precursor |

| Radical Addition | 3-Vinyloxetane | 54 | No pre-functionalization needed | Low regioselectivity, radical byproducts |

| Epoxide Expansion | 3-(2-Thiocyanatoethyl)oxirane | 41 | Novel ring-expansion approach | Low yield, specialized reagents |

| Williamson Synthesis | Thiocyanato diol | 73 | Atom-economical, one-pot cyclization | Multi-step protection/deprotection |

| Hydroamination Route | 3-Vinyloxetane | 58 | Stereocontrol via catalysis | High-pressure equipment required |

Q & A

Q. Q1. What synthetic strategies are effective for preparing tetrazole-functionalized 3-(nitromethylene)oxetane derivatives, and how can reaction conditions be optimized for high yields?

A1. Derivatives are synthesized via aza-Michael addition between 3-(nitromethylene)oxetane and tetrazole nucleophiles (e.g., 5-azido-1H-tetrazole or 5-nitro-2H-tetrazole) in a one-step reaction. Optimal conditions include using 1.3 equivalents of tetrazole, 36-hour reaction times for weaker nucleophiles, and purification via silica plug filtration to avoid column chromatography . Ethyl acetate or dichloromethane is used for recrystallization, achieving yields up to 78% for N2-isomers .

Q. Q2. How are structural and thermal properties of these compounds characterized?

A2. X-ray crystallography confirms bond lengths (e.g., C3–N3: 1.463 Å in compound 4) and ring strain in oxetane moieties. Differential scanning calorimetry (DSC) reveals decomposition temperatures (160–185°C) and melting points (94–161°C). Thermal stability is inversely correlated with nitro group content; compound 5 decomposes earliest (160°C) .

Q. Q3. What spectroscopic methods validate the purity and isomer ratios of synthesized derivatives?

A3. 1H/13C NMR identifies isomer ratios (e.g., N2/N1 ≈ 10:1 for compound 4). 14N NMR distinguishes tetrazole tautomers. Elemental analysis and Hirshfeld surface (HFS) calculations validate purity and intermolecular interactions .

Advanced Research Questions

Q. Q4. How do crystal packing and intermolecular interactions influence mechanical sensitivity?

A4. Hirshfeld surface analysis quantifies stabilizing interactions (O–H, N–H) and predicts sensitivity. For example, compound 2A exhibits low sensitivity due to high O–H/N–H interactions (40% of HFS), reducing slip-plane formation. In contrast, compound 4’s high H–H interactions (55%) correlate with elevated friction sensitivity (120 N, comparable to RDX) .

Q. Q5. What computational methods predict detonation performance, and how do results compare to experimental data?

A5. EXPLO5 V6.04 calculates detonation velocities (6,924–7,686 m/s) and pressures (16.9–23.5 GPa) using CBS-4M-derived heats of formation (ΔHf: 106.4–487.9 kJ/mol). Compound 5 outperforms TNT (ΔHf: −295 kJ/mol) with a velocity of 7,686 m/s, validated via small-scale shock reactivity testing (SSRT) .

Q. Q6. Why do N1-isomers exhibit higher detonation performance than N2-isomers despite similar synthesis conditions?

A6. N1-isomers (e.g., 3B) have higher densities (1.584 vs. 1.560 g/cm³ at 100 K) and ΔHf values due to favorable orbital overlap in the tetrazole-oxetane linkage. However, isolation is challenging due to polarity similarities; slow evaporation of ethyl acetate yields pure N1-isomers with 35% recovery .

Q. Q7. Can 3-(nitromethylene)oxetane derivatives act as primary explosives, and what testing protocols validate this?

A7. Compound 4 shows deflagration-to-detonation transition (DDT) in hot-plate tests (70 cm flame height) and partial explosion in confined Tesafilm tests. However, it fails the igniter test (PETN-triggered detonation), disqualifying it as a primary explosive. SSRT confirms reactivity thresholds (4: 2–3 J impact sensitivity) .

Q. Q8. How does nitro-to-amine substitution impact thermal stability without compromising energetic performance?

A8. Replacing nitro with amino groups increases C–N bond dissociation energy (e.g., +50 kJ/mol), delaying decomposition. Computational studies suggest this modification retains 85% of detonation velocity while raising decomposition onset by ~30°C .

Methodological Guidance

Q. Experimental Design for Sensitivity Testing

Q. Data Contradictions and Resolution

- Unexpected Low Sensitivity in 5AzT Derivatives : Hirshfeld analysis reveals strong O–H stabilization (30% HFS) despite high nitrogen content, reducing sensitivity .

- Discrepancies in Calculated vs. Experimental Densities : Room-temperature crystallography (e.g., 1.550 vs. 1.589 g/cm³ at 143 K) accounts for thermal expansion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.